molecular formula C8H9ClINO2S B2469165 Ethanamine, N-(4-chloro-2-iodophenylsulfonyl)- CAS No. 271796-67-9

Ethanamine, N-(4-chloro-2-iodophenylsulfonyl)-

Cat. No. B2469165
M. Wt: 345.58
InChI Key: HMRHKPCGWBSIPQ-UHFFFAOYSA-N
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Description

Ethanamine, N-(4-chloro-2-iodophenylsulfonyl)- is a complex organic compound. It contains an ethanamine (also known as ethylamine) group, which is a primary amine consisting of a two-carbon chain attached to an amino group . This compound also contains a sulfonyl group attached to a phenyl ring, which is further substituted with chlorine and iodine atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the sulfonyl group, the introduction of the halogen atoms (chlorine and iodine), and the attachment of the ethanamine group. The exact synthesis process would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The ethanamine group would consist of a two-carbon chain with an amino group at one end. The sulfonyl group would be attached to the phenyl ring, which would also have chlorine and iodine atoms attached to it .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reactants present. The amine group could participate in reactions such as acid-base reactions or nucleophilic substitutions . The sulfonyl group and the halogen atoms could also be involved in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting and boiling points, its solubility in various solvents, and its reactivity with other chemicals .

Scientific Research Applications

  • Toxicological Analysis : The compound has been used in toxicological analyses, particularly in the detection of certain hallucinogens in human serum. A study by Poklis et al. (2013) developed a high-performance liquid chromatography tandem mass spectrometry method for determining 2CC-NBOMe and 25I-NBOMe in human serum, using a related compound as the internal standard.

  • Pharmaceutical Synthesis : In pharmaceutical research, the compound has been involved in the synthesis of drugs like Apremilast. A study by Shan et al. (2015) discusses a synthesis method for Apremilast, an inhibitor of phosphodiesterase 4, which is important in the treatment of psoriasis.

  • Green Synthesis Methods : The compound has been synthesized using environmentally friendly methods. For instance, Al-qubati et al. (2020) synthesized a related compound using a microwave green synthesis method, highlighting the potential for more sustainable chemical synthesis practices.

  • Antimicrobial and Antiamoebic Activity : Research has also explored the antimicrobial properties of compounds containing N-substituted ethanamine. Zaidi et al. (2015) synthesized a series of chalcones with N-substituted ethanamine and found some compounds to have better activity than standard drugs against Entamoeba histolytica.

  • Biocidal and Corrosion Inhibition : Another application is in biocidal products and corrosion inhibition. Walter & Cooke (1997) described the use of 2-(Decylthio)Ethanamine Hydrochloride, a compound with a similar functional group, as a multifunctional biocide with broad-spectrum activity and corrosion inhibition properties.

  • Neuropharmacology Studies : The compound's derivatives have also been studied in neuropharmacology. Elmore et al. (2018) investigated the neuropharmacology of NBOMe hallucinogens, which are structurally related to Ethanamine, N-(4-chloro-2-iodophenylsulfonyl)-, in rodents.

  • Development of New Biologically Active Compounds : The compound has been used as a basis for the synthesis of new biologically active molecules. Kurokawa (1983) synthesized 2-(4-Azulenyl)ethanamine derivatives, highlighting the versatility of ethanamine compounds in developing new pharmaceuticals.

Safety And Hazards

As with any chemical compound, handling Ethanamine, N-(4-chloro-2-iodophenylsulfonyl)- would require appropriate safety precautions. This could include wearing protective clothing and eye protection, and ensuring good ventilation . The specific hazards associated with this compound would depend on its physical and chemical properties .

Future Directions

The future directions for research on this compound could include exploring its potential uses, studying its reactions with other compounds, and investigating its physical and chemical properties in more detail .

properties

IUPAC Name

4-chloro-N-ethyl-2-iodobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClINO2S/c1-2-11-14(12,13)8-4-3-6(9)5-7(8)10/h3-5,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMRHKPCGWBSIPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=C(C=C(C=C1)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClINO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-N-ethyl-2-iodobenzenesulfonamide

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